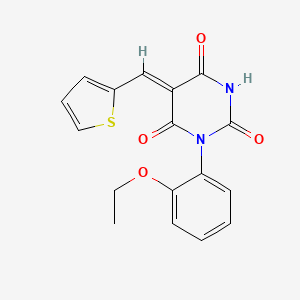![molecular formula C25H29NO B5170139 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol is a chemical compound that is commonly known as DPPEB. It is a potent antioxidant and has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
DPPEB exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DPPEB's anti-inflammatory effects are mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPPEB's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
DPPEB has been found to have various biochemical and physiological effects. It can protect cells from oxidative stress, reduce inflammation, and protect neurons from damage. Additionally, DPPEB has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. DPPEB has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPEB has several advantages for lab experiments. It is a potent antioxidant and can be used to protect cells from oxidative stress. It is also relatively stable and can be stored for long periods of time without significant degradation. However, DPPEB has some limitations for lab experiments. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, DPPEB's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DPPEB. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research is to investigate its potential therapeutic applications. DPPEB has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, and further research could lead to the development of new treatments for various diseases. Finally, future research could focus on developing new synthetic methods for DPPEB that are more efficient and cost-effective.
Métodos De Síntesis
DPPEB can be synthesized by reacting 4-hydroxybenzaldehyde with 3-(3,3-diphenylpropyl)amine in the presence of sodium borohydride. The reaction yields DPPEB as a white crystalline solid. The purity of DPPEB can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPPEB has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant properties and can protect cells from oxidative stress. DPPEB has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, DPPEB has been studied for its potential neuroprotective effects and has been found to protect neurons from damage caused by various neurotoxic agents.
Propiedades
IUPAC Name |
4-[3-(3,3-diphenylpropylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(12-13-21-14-16-24(27)17-15-21)26-19-18-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,14-17,20,25-27H,12-13,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQGUGELWTMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)


![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)